7-(4-Hydroxybutyl)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione

Catalog No.
S13295091
CAS No.
88338-92-5
M.F
C11H16N4O3
M. Wt
252.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(4-Hydroxybutyl)-1,3-dimethyl-3,7-dihydro-1h-pur...

CAS Number

88338-92-5

Product Name

7-(4-Hydroxybutyl)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione

IUPAC Name

7-(4-hydroxybutyl)-1,3-dimethylpurine-2,6-dione

Molecular Formula

C11H16N4O3

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C11H16N4O3/c1-13-9-8(10(17)14(2)11(13)18)15(7-12-9)5-3-4-6-16/h7,16H,3-6H2,1-2H3

InChI Key

KPFQHJNTWKDPPF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCO

7-(4-Hydroxybutyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative characterized by its unique structure, which includes a hydroxybutyl group at the 7-position and two methyl groups at the 1 and 3 positions. This compound is part of a larger family of purines, which are fundamental components of nucleic acids and play crucial roles in various biological processes. The molecular formula for this compound is C11H16N4O3C_{11}H_{16}N_{4}O_{3}, and it has a molecular weight of approximately 244.27 g/mol.

The chemical behavior of 7-(4-Hydroxybutyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be influenced by the presence of functional groups such as the hydroxybutyl moiety. Potential reactions include:

  • Nucleophilic Substitution: The hydroxy group can act as a nucleophile in substitution reactions.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Oxidation: The hydroxy group may undergo oxidation to form carbonyl compounds.

These reactions are significant for further modifications and applications in medicinal chemistry.

Research indicates that purine derivatives exhibit various biological activities, including:

  • Antioxidant Properties: Compounds similar to 7-(4-Hydroxybutyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione have shown potential as antioxidants, protecting cells from oxidative stress.
  • Cytotoxicity: Some studies suggest that purine derivatives can induce apoptosis in cancer cells.
  • Enzyme Inhibition: This compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism.

Further studies are needed to elucidate its specific mechanisms of action and therapeutic potential.

The synthesis of 7-(4-Hydroxybutyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of the Purine Ring: Starting from simpler precursors like urea and malonic acid derivatives.
  • Alkylation: Methylation at the 1 and 3 positions using appropriate alkylating agents.
  • Hydroxybutylation: Introducing the hydroxybutyl group through nucleophilic substitution or addition reactions.

These methods require careful control of reaction conditions to achieve high yields and purity.

7-(4-Hydroxybutyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has potential applications in several fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting metabolic disorders or cancers.
  • Biotechnology: In the design of biosensors or as a component in drug delivery systems due to its biological activity.
  • Research: As a tool compound for studying purine metabolism and related pathways.

Interaction studies involving 7-(4-Hydroxybutyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione focus on its binding affinity with various biological targets such as enzymes and receptors. Preliminary data suggest it may interact with:

  • Adenosine Receptors: Potentially influencing pathways related to energy metabolism.
  • Kinases: Inhibiting specific kinases involved in cancer cell signaling.

These interactions warrant further investigation to understand their implications in therapeutic contexts.

Several compounds share structural similarities with 7-(4-Hydroxybutyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. A comparison highlights its unique attributes:

Compound NameStructure FeaturesUnique Attributes
Caffeine (1,3,7-trimethylxanthine)Methyl groups at positions 1, 3, and 7Well-known stimulant; widely consumed
Theophylline (1,3-dimethylxanthine)Methyl groups at positions 1 and 3Used for respiratory diseases; bronchodilator
8-Chlorocaffeine (8-chloro-1,3,7-trimethylpurine)Chlorine substitution at position 8Exhibits different pharmacological properties

The unique aspect of 7-(4-Hydroxybutyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its hydroxybutyl substituent which may confer distinct biological activities compared to other purines.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

252.12224039 g/mol

Monoisotopic Mass

252.12224039 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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